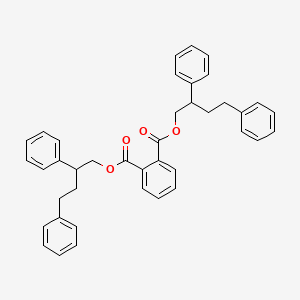
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C40H38O4 It is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2,4-diphenylbutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups.
Diisononyl phthalate: Another plasticizer with comparable chemical properties.
Dioctyl terephthalate: A non-phthalate alternative used in flexible plastics.
Uniqueness
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the specific positioning of the ester groups
Propiedades
Número CAS |
83415-90-1 |
|---|---|
Fórmula molecular |
C40H38O4 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C40H38O4/c41-39(43-29-35(33-19-9-3-10-20-33)27-25-31-15-5-1-6-16-31)37-23-13-14-24-38(37)40(42)44-30-36(34-21-11-4-12-22-34)28-26-32-17-7-2-8-18-32/h1-24,35-36H,25-30H2 |
Clave InChI |
HKSNUIWRAISNGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(COC(=O)C2=CC=CC=C2C(=O)OCC(CCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
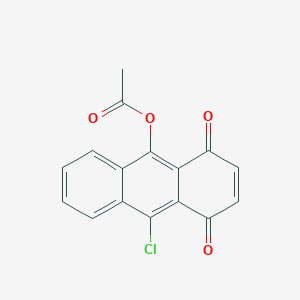
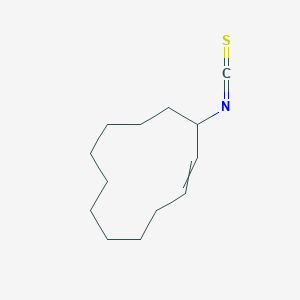
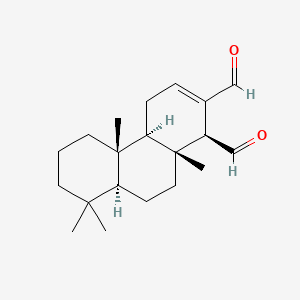

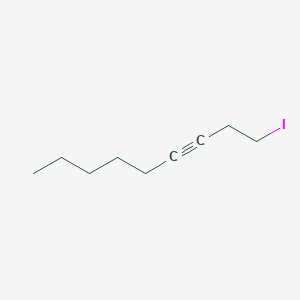
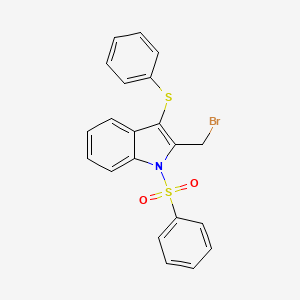
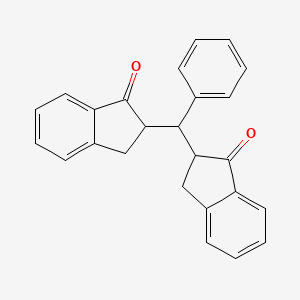
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
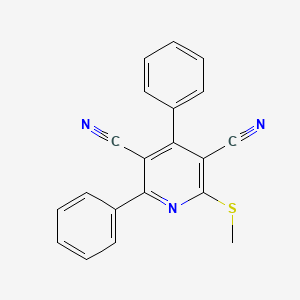
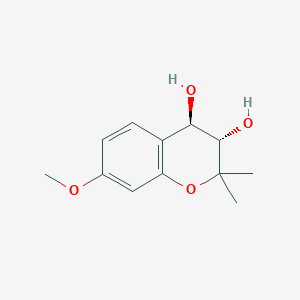
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

